
2,5-Dibutylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibutylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two butyl groups are attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of aniline and butyl halides to a reactor containing a base. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dibutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Mecanismo De Acción
The mechanism of action of 2,5-Dibutylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
N,N-Diethylaniline: A derivative of aniline with two ethyl groups attached to the nitrogen atom.
N,N-Dibutylaniline: A derivative of aniline with two butyl groups attached to the nitrogen atom.
Uniqueness
2,5-Dibutylaniline is unique due to its specific substitution pattern and the presence of butyl groups, which impart distinct chemical and physical properties compared to other aniline derivatives. Its larger alkyl groups make it more hydrophobic and influence its reactivity in chemical reactions.
Propiedades
Número CAS |
78210-23-8 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2,5-dibutylaniline |
InChI |
InChI=1S/C14H23N/c1-3-5-7-12-9-10-13(8-6-4-2)14(15)11-12/h9-11H,3-8,15H2,1-2H3 |
Clave InChI |
ZYQPWICOSRDSLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)CCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




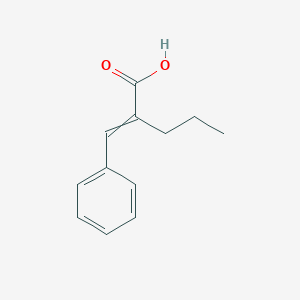
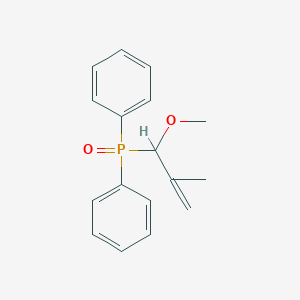
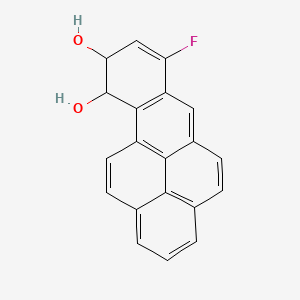
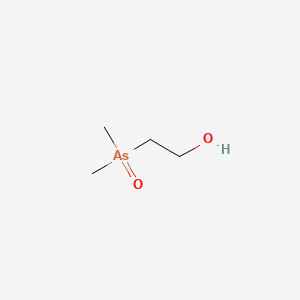
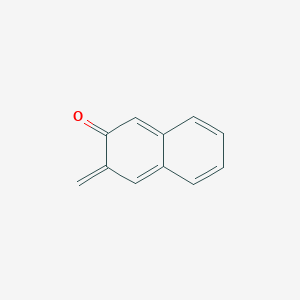
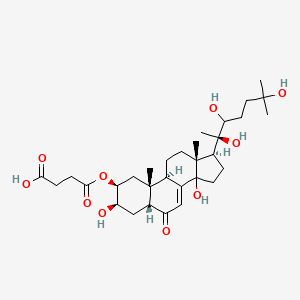
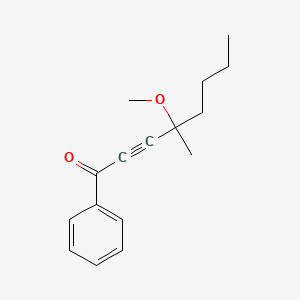
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
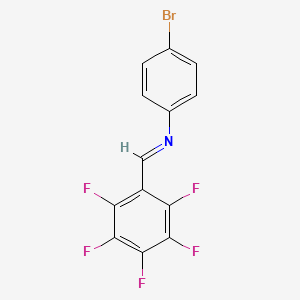
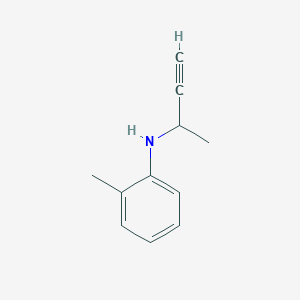
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
